Product packaging for 1,7-Dichloronaphthalene(Cat. No.:CAS No. 2050-73-9)

1,7-Dichloronaphthalene

Cat. No.: B11900644
CAS No.: 2050-73-9
M. Wt: 197.06 g/mol
InChI Key: VQBIYCQGHAHVPN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Hydrocarbon Chemistry

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring structure to which one or more halogen atoms (such as chlorine, bromine, or fluorine) are attached. iloencyclopaedia.orgpcc.eu These compounds are formed through reactions like the electrophilic substitution of aromatic hydrocarbons or the reaction of halides with alcohols. pcc.eu The addition of halogens to the aromatic ring significantly alters the chemical and physical properties of the parent hydrocarbon.

Dichloronaphthalenes are a subset of halogenated aromatic hydrocarbons, specifically, they are derivatives of naphthalene (B1677914) with two chlorine atoms. Naphthalene itself is a polycyclic aromatic hydrocarbon (PAH) with a fused pair of benzene rings. The chlorination of naphthalene can result in numerous isomers, depending on the positions of the two chlorine atoms on the naphthalene rings. In total, there are 10 possible positional isomers for dichloronaphthalene. askfilo.com

Significance of Isomeric Specificity in Dichloronaphthalene Research

The specific positioning of the chlorine atoms on the naphthalene structure is of paramount importance as it dictates the molecule's properties and, consequently, its applications and environmental behavior. Different isomers of dichloronaphthalene can exhibit distinct physical properties, such as melting and boiling points, as well as varying chemical reactivity and toxicity. solubilityofthings.com For instance, the arrangement of chlorine atoms in 1,7-dichloronaphthalene contributes to its specific stability and chemical characteristics. solubilityofthings.com

The study of individual isomers like this compound allows researchers to understand reaction mechanisms involving aromatic compounds and the physical properties of halogenated hydrocarbons more deeply. solubilityofthings.com This specificity is crucial for various applications, from the synthesis of fine chemicals to understanding the environmental fate of these compounds. solubilityofthings.comsolubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2 B11900644 1,7-Dichloronaphthalene CAS No. 2050-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2050-73-9

Molecular Formula

C10H6Cl2

Molecular Weight

197.06 g/mol

IUPAC Name

1,7-dichloronaphthalene

InChI

InChI=1S/C10H6Cl2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI Key

VQBIYCQGHAHVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)Cl

Origin of Product

United States

Chemical and Physical Properties of 1,7 Dichloronaphthalene

1,7-Dichloronaphthalene is a solid, typically white crystalline compound at room temperature. solubilityofthings.com It is characterized by its non-polar aromatic structure, which renders it insoluble in water but soluble in non-polar organic solvents like hexane, chloroform, and benzene (B151609). solubilityofthings.com

Interactive Data Table of this compound Properties

PropertyValueSource(s)
Chemical Formula C₁₀H₆Cl₂ solubilityofthings.comnih.govguidechem.com
Molecular Weight 197.06 g/mol nih.govcas.orgnih.gov
Melting Point 63.5 °C (146.3 °F) cas.org
Boiling Point 285.5 °C (545.9 °F) cas.org
Density 1.261 - 1.329 g/cm³ solubilityofthings.comstenutz.eu
Appearance White solid, may be crystalline askfilo.comsolubilityofthings.com
Solubility in Water Insoluble solubilityofthings.com
Solubility in Organic Solvents Soluble in hexane, chloroform, benzene solubilityofthings.com
CAS Registry Number 2050-73-9 nih.govcas.org
LogP (Octanol/Water Partition Coefficient) 4.56 stenutz.eu

Synthesis and Manufacturing Processes

The synthesis of dichloronaphthalene isomers can be achieved through various chemical routes. One common method involves the direct chlorination of naphthalene (B1677914). However, this often leads to a mixture of isomers that require separation.

More specific syntheses for particular isomers have been developed. For instance, the synthesis of 1,4-dichloronaphthalene (B155283) can be achieved by reacting 1,4-dihalonaphthalene with a methyl magnesium halide Grignard reagent in the presence of a nickel-phosphine complex catalyst. google.com While specific synthesis routes for 1,7-dichloronaphthalene are less commonly detailed in general literature, they would likely involve multi-step reactions starting from a specific naphthalene derivative to ensure the correct positioning of the chlorine atoms. The synthesis of related compounds, such as 1,3-dichloronaphthalene (B3049781), can involve steps like the treatment with glacial acetic acid and chlorine, followed by reactions with potassium hydroxide (B78521) and sulfuric acid. chemicalbook.com

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of 1,7-dichloronaphthalene.

Mass Spectrometry (MS) : The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) would be observed. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would provide information about the hydrogen atoms on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns of these protons would be unique to the 1,7-substitution pattern.

¹³C NMR : The carbon-13 NMR spectrum would show distinct signals for the carbon atoms in the naphthalene ring, with the positions of the chlorine-substituted carbons being significantly shifted.

High-Performance Liquid Chromatography (HPLC) : this compound can be analyzed using reverse-phase HPLC with a mobile phase typically consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com

Applications and Utility

1,7-Dichloronaphthalene serves as a valuable compound in several areas of chemical research and industry.

Chemical Intermediate : It is primarily used as an intermediate in the synthesis of other organic compounds. solubilityofthings.com Its specific isomeric structure makes it a useful building block for creating more complex molecules.

Research Chemical : Chemists utilize this compound to investigate reaction mechanisms involving aromatic compounds and to study the physical properties of halogenated hydrocarbons. solubilityofthings.com Its use in research contributes to a broader understanding of structure-activity relationships in this class of compounds. solubilityofthings.com

Separation Science : Methods have been developed for the separation of this compound using HPLC, which is also scalable for preparative separation to isolate impurities. sielc.com

Environmental Fate and Transport

Regioselective Functionalization of the Naphthalene (B1677914) Core

The direct functionalization of the naphthalene core to produce specific isomers like 1,7-dichloronaphthalene is a significant challenge due to the multiple reactive sites on the naphthalene ring. iisc.ac.in The chemical structure of naphthalene allows for 75 possible chlorinated congeners. iisc.ac.in

Directed Halogenation Approaches

Directed halogenation strategies offer a pathway to control the position of chlorination on the naphthalene ring. These methods often employ directing groups that guide the halogenating agent to a specific carbon atom. For instance, the use of a carbonyl group at the C1 position of naphthalene can direct halogenation to either the C2 or C8 positions. anr.fr This approach is crucial for synthesizing specific isomers that are not readily obtainable through conventional electrophilic substitution. anr.fr

Catalytic Systems for Controlled Chlorination

The direct chlorination of naphthalene, typically in the presence of a catalyst like ferric chloride, often results in a mixture of isomers. iisc.ac.inepa.gov However, the development of more sophisticated catalytic systems has allowed for greater control over the regioselectivity of this reaction.

Copper and iron chlorides have shown significant activity in promoting the chlorination of naphthalene. acs.org Specifically, copper(II) chloride (CuCl₂) has been identified as a highly active catalyst for this process. acs.org The catalytic activity is influenced by temperature, with different metal chlorides exhibiting peak activity at different temperatures. acs.org For example, at 250 °C, the chlorination efficiency of naphthalene over CuCl₂·2H₂O is significantly higher than that over other copper and iron chlorides. acs.org The mechanism is believed to involve dechlorination-oxychlorination cycles of the metal species. acs.org

Palladium-catalyzed C-H bond functionalization has also emerged as a powerful tool for the selective halogenation of aromatic compounds. nih.gov These methods can offer different and complementary site selectivity compared to uncatalyzed electrophilic aromatic substitution. nih.gov For example, palladium catalysis can direct halogenation to a specific site that would not be favored under traditional conditions. nih.gov

Mechanistic Insights into Regioselectivity, including Palladium-Catalyzed C-H Halogenation

Understanding the mechanisms that govern regioselectivity is key to designing effective synthetic strategies. In electrophilic aromatic substitution reactions on naphthalene, the alpha-position (C1, C4, C5, C8) is generally more reactive than the beta-position (C2, C3, C6, C7). ijrpr.com

Palladium-catalyzed C-H halogenation offers a distinct mechanistic pathway that can lead to high regioselectivity. nih.govresearchgate.net In some cases, a palladium catalyst can exhibit a preference for the C8 position of 1-substituted naphthalenes. researchgate.net The reaction mechanism can involve the formation of an aromatic imine intermediate, which then directs the palladium catalyst to the C2 position. researchgate.net Mechanistic studies and DFT calculations have been employed to elucidate the factors controlling this switch in regioselectivity. researchgate.net

The choice of directing group is critical in palladium-catalyzed reactions. Various directing groups, including pyridine, pyrimidine, and amides, have been shown to effectively guide the functionalization to a proximal C-H site. nih.gov The development of new catalytic systems continues to expand the scope and selectivity of these transformations. anr.fracs.org

Precursor Chemistry and Derivative Synthesis

The synthesis of this compound can also be achieved by starting with already substituted naphthalene molecules and performing subsequent chemical transformations.

Synthetic Routes from Substituted Naphthalene Derivatives

One approach involves the use of a substituted naphthalene, such as a naphthalenesulfonic acid, as a starting material. For example, sulfonation of naphthalene can yield different isomers depending on the reaction temperature. slideshare.net These sulfonic acid derivatives can then be converted to other functional groups, which can subsequently be replaced by chlorine atoms.

Another strategy involves the use of di-substituted naphthalenes as precursors. For instance, palladium-catalyzed cross-coupling reactions of dichloronaphthalene-bistriflates have been explored, demonstrating the potential to selectively introduce different functional groups onto a pre-existing dichloronaphthalene scaffold. google.fidntb.gov.uaresearchgate.net

Functional Group Interconversions and Transformations

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. ias.ac.inlkouniv.ac.in This is particularly useful when a desired functional group cannot be introduced directly. ias.ac.in For example, an amino group can be introduced by the reduction of a nitro group, which is readily introduced onto the naphthalene ring via nitration. slideshare.netias.ac.in The amino group can then be converted to a chloro group via a Sandmeyer-type reaction.

Similarly, other functional groups can be manipulated to achieve the desired 1,7-dichloro substitution pattern. The ability to perform these transformations is a cornerstone of designing a multi-step synthesis for a specific isomer like this compound. savemyexams.com

Preparation of Specific Dichloronaphthalene Isomers

The introduction of two chlorine atoms at specific positions on the naphthalene ring system necessitates carefully designed synthetic pathways. The following examples illustrate methods to produce specific isomers that are otherwise difficult to obtain.

Sulfonation-Directed Chlorination of 1,4-Dichloronaphthalene (B155283)

One effective strategy to control the position of chlorination is through the use of a directing group, such as a sulfonic acid group. This group can be introduced and later removed, guiding the halogenation to a specific position.

Procedure:

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid (H₂SO₄) at elevated temperatures (around 160°C). This step introduces a sulfonic acid group primarily at the 1-position, yielding 1-naphthalenesulfonic acid.

Chlorination: The resulting 1-naphthalenesulfonic acid is then treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). The bulky sulfonic acid group at the 1-position directs the incoming chlorine to the para-position (the 4-position).

Desulfonation: The final step involves the removal of the sulfonic acid group. This is typically achieved by hydrolysis with superheated steam, which cleaves the C-S bond, yielding the desired 1,4-dichloronaphthalene.

Hydrogenation-Chlorination-Dehydrogenation for 1,4-Dichloronaphthalene

An alternative approach to achieve 1,4-disubstitution involves temporarily reducing the aromaticity of one of the rings to control the chlorination sites.

Procedure:

Hydrogenation: Naphthalene is partially hydrogenated to form 1,4-dihydronaphthalene (B28168). This reaction selectively reduces one of the double bonds in one of the rings.

Chlorination: The 1,4-dihydronaphthalene is then subjected to chlorination. The allylic positions in the partially hydrogenated ring are more susceptible to radical or electrophilic chlorination, leading to the introduction of chlorine atoms at the 1 and 4 positions.

Dehydrogenation: The final step is to restore the aromaticity of the naphthalene ring system. This is accomplished through dehydrogenation, often using a catalyst such as palladium on carbon (Pd/C) at high temperatures, to yield 1,4-dichloronaphthalene.

Advanced Synthetic Strategies Involving Dichloronaphthalene

Dichloronaphthalenes are not only synthetic targets but also valuable intermediates for the construction of more complex molecules, including functional materials and other substituted aromatic compounds.

Silver-Catalyzed Halogenation and Electrophilic Cyclization

Recent advancements in catalysis have opened new avenues for the synthesis of dihalogenated naphthalenes. A notable example is the silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols. ontosight.airesearchgate.net This method allows for the step-efficient construction of homo- or heterodihalogenated naphthalene derivatives. ontosight.airesearchgate.net

The reaction involves the trifunctionalization of terminal alkynols using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl). ontosight.airesearchgate.net The silver catalyst facilitates the halogenation of the terminal alkyne, which then undergoes an electrophilic cyclization onto the aromatic ring, followed by a second halogenation event. ontosight.airesearchgate.net This process is valuable for its ability to tolerate various functional groups and for its regioselective introduction of two halogen atoms. ontosight.airesearchgate.net

Utilization in Naphthalene Diimide (NDI) Synthesis

Dichloronaphthalenes are key precursors in the synthesis of naphthalene diimides (NDIs), a class of compounds with significant applications in organic electronics due to their electron-accepting properties. Specifically, 2,6-disubstituted naphthalenes are commonly used. For instance, 2,6-dichloronaphthalene (B52921) dianhydride can be synthesized and subsequently used as a building block. brescia.eduresearchgate.netacs.orgguidechem.com

The synthesis typically involves two main steps:

Imidization: The 2,6-dichloronaphthalene dianhydride is reacted with primary amines to form the corresponding diimide. brescia.eduresearchgate.net

Nucleophilic Substitution: The chlorine atoms on the naphthalene core are then susceptible to nucleophilic aromatic substitution. brescia.eduresearchgate.net This allows for the introduction of various functional groups, such as amines, which can tune the optical and electronic properties of the resulting NDI. brescia.eduresearchgate.netguidechem.com These donor-acceptor NDI dyes can exhibit absorption and emission maxima at longer wavelengths, making them suitable for various optoelectronic applications. brescia.eduresearchgate.netguidechem.com

Synthesis of 1,4-Dimethylnaphthalene (B47064) from 1,4-Dichloronaphthalene

1,4-Dichloronaphthalene serves as a direct precursor for the synthesis of 1,4-dimethylnaphthalene through a nickel-catalyzed cross-coupling reaction with a Grignard reagent. This method provides a high-yield route to the dimethylated product. researchgate.netsolubilityofthings.com

The reaction involves treating 1,4-dichloronaphthalene with a methyl magnesium halide (e.g., methyl magnesium chloride) in the presence of a nickel-phosphine complex catalyst, such as bis(triphenylphosphine)nickel dichloride. researchgate.netsolubilityofthings.com The nickel catalyst facilitates the coupling of the methyl groups from the Grignard reagent to the naphthalene core at the positions of the chlorine atoms. researchgate.net

Below is a table summarizing the reaction conditions and yield from a patented procedure. solubilityofthings.com

Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeProductYield
1,4-Dichloronaphthalene (39.4g, 0.2mol)Methyl magnesium chloride (134mL, 0.4mol)Bis(triphenylphosphine)nickel dichloride (220mg)Trimethylbenzene (200mL)-10°C to 150°C16 hours1,4-Dimethylnaphthalene90.1%

This synthetic transformation highlights the utility of dichloronaphthalenes as versatile intermediates in organic synthesis, enabling the construction of a variety of substituted naphthalene derivatives.

Degradation Mechanisms in Environmental Contexts

The environmental fate of persistent organic pollutants such as this compound is a significant area of chemical research. Understanding the degradation mechanisms is crucial for assessing its persistence, transformation, and potential impact. Photodegradation, in particular, represents a primary pathway for the transformation of chlorinated naphthalenes in the environment.

Photodegradation involves the breakdown of molecules by absorbing light energy. For dichloronaphthalenes, this process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Direct photolysis is a key transformation process for chlorinated naphthalenes, as they all absorb light at environmentally relevant wavelengths. inchem.orgwho.int This process involves the direct absorption of a photon by the this compound molecule, leading to an excited state that can then undergo chemical reactions, typically involving the cleavage of a carbon-chlorine bond.

The efficiency of direct photolysis is highly dependent on the wavelength of the incident light. Shorter wavelengths, particularly in the UV spectrum, are more energetic and generally lead to more significant degradation. fiveable.me Research on various organic pollutants has shown that phototransformation rates dramatically decrease as the light wavelength increases from the UV range (e.g., 375 nm) to the visible light range (e.g., 632 nm). nih.gov Despite making up a small portion of the total solar spectrum, UV light is responsible for the vast majority of direct photochemical transformations of pollutants. nih.gov Studies on related compounds like chlorophenols have demonstrated this wavelength dependence, showing different degradation rates and quantum yields when irradiated at 222 nm versus 282 nm. engineeringletters.com For instance, 1-chloronaphthalene (B1664548) showed 26% photodegradation in 20 hours when irradiated with light at wavelengths greater than 290 nm. nih.gov

Indirect photodegradation, mediated by reactive oxygen species (ROS), is another critical pathway for the transformation of this compound. wikipedia.org ROS are highly reactive chemicals, including the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide (B77818) anion (O₂⁻•), that can be generated in the environment through the interaction of sunlight with substances like dissolved organic matter. wikipedia.orgrsc.org

Studies on various polychlorinated naphthalenes (PCNs) have confirmed the role of these species in accelerating photochemical reactions. researchgate.netresearchgate.netresearchgate.net

Hydroxyl Radical (•OH): A powerful, non-selective oxidant that can react with dichloronaphthalene, often leading to hydroxylation of the aromatic ring. pjoes.com

Singlet Oxygen (¹O₂): A highly reactive form of oxygen that can participate in oxidation reactions, contributing to the degradation of the naphthalene structure. researchgate.netnih.gov

Superoxide (O₂⁻•): Can act as both a reductant and an oxidant, playing a role in the complex series of reactions that lead to the breakdown of chlorinated aromatic compounds. researchgate.net

The photodegradation of dichloronaphthalenes results in a variety of transformation products. While specific studies on the complete pathway for this compound are limited, research on closely related isomers like 2,3-dichloronaphthalene (B20057) provides significant insight into the expected reactions. researchgate.net

The primary transformation processes identified include:

Reductive Dechlorination: The cleavage of a C-Cl bond and its replacement with a hydrogen atom, leading to the formation of monochloronaphthalenes. This is often a primary step in the degradation cascade.

Hydroxylation: The addition of a hydroxyl (-OH) group to the naphthalene ring, forming dichloronaphthols or chlorohydroxynaphthalenes. This often occurs after initial dechlorination.

Oxidation and Ring Opening: Further oxidation can lead to the cleavage of the aromatic rings, resulting in the formation of smaller, more soluble carboxylic acids and eventually complete mineralization to CO₂, water, and chloride ions. researchgate.net

A study on 1-chloronaphthalene, 2-chloronaphthalene (B1664065), and 2,3-dichloronaphthalene identified products resulting from all of these reaction types, including decarboxylation. researchgate.net This suggests a complex, multi-step degradation pathway for dichloronaphthalenes in the environment.

The rate and efficiency of this compound photodegradation are significantly influenced by various environmental factors present in water and soil.

pH: The pH of the medium can affect the chemical form of intermediates and the activity of reactive species. Studies on chlorophenols show that their molecular and anionic forms exhibit different absorption spectra and quantum yields, leading to pH-dependent photolysis rates. engineeringletters.com

Inorganic Ions: The presence of certain inorganic ions can either promote or inhibit photodegradation. For example, nitrate (B79036) ions (NO₃⁻) can act as photosensitizers, generating hydroxyl radicals and thus accelerating degradation. researchgate.net Conversely, some metal ions, such as Cu²⁺, have been shown to have an inhibitory effect on the photoconversion of 1-chloronaphthalene. researchgate.net

A significant portion of dichloronaphthalenes in the atmosphere is adsorbed onto particulate matter (PM). core.ac.ukcopernicus.orgscielo.org.za Photochemical reactions can occur on the surfaces of these particles, representing an important environmental degradation pathway.

Research using silica (B1680970) gel to simulate atmospheric mineral particles has shown that polychlorinated naphthalenes, including 2,3-dichloronaphthalene, can be photochemically degraded when adsorbed on these surfaces. researchgate.netresearchgate.netresearchgate.net The degradation process on these surfaces is also influenced by the presence of ROS. researchgate.net The composition of the particulate matter, the amount of adsorbed water, and the presence of other co-adsorbed chemicals can all affect the reaction kinetics and the products formed. researchgate.netresearchgate.net The presence of water and fulvic acid was found to promote the photochemical transformation of 1-chloronaphthalene on these surfaces. researchgate.net

Effects of Environmental Factors on Photodegradation Kinetics (e.g., pH, Inorganic Ions, Organic Matter)

Biodegradation Pathways by Microbial Systems

The microbial breakdown of chlorinated naphthalenes, including this compound, is a key process in their environmental fate. The persistence and transformation of these compounds are largely dependent on the metabolic capabilities of indigenous microbial populations in soil and aquatic environments.

Under aerobic conditions, monochloronaphthalenes are considered to be readily degradable by various microorganisms found in soil and water. inchem.orgepa.govnih.gov However, the addition of more chlorine atoms to the naphthalene structure is known to decrease the rate of biodegradation. nih.gov Consequently, higher chlorinated congeners, such as dichloronaphthalenes, are generally more resistant to microbial attack. inchem.orgwho.int

Despite this increased recalcitrance, studies have demonstrated that aerobic biodegradation of dichloronaphthalenes does occur. Research using liquid culture mediums has shown significant conversion of some dichloronaphthalene isomers. For example, in one study, 95% of 1,4-dichloronaphthalene and 50% of 2,7-dichloronaphthalene were transformed by microbial activity over a five-day period. canada.ca Bacteria from the genera Pseudomonas, Alcaligenes, and Moraxella have been shown to metabolize 2-chloronaphthalene. who.int While specific data on this compound is limited, these findings suggest that soil and water microorganisms possess the metabolic pathways to initiate its degradation, although the efficiency may be lower compared to less chlorinated forms.

The microbial metabolism of dichloronaphthalenes proceeds through a series of intermediate compounds. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these metabolites. Studies on various dichloronaphthalene isomers provide insight into the likely degradation products of this compound.

A strain of Pseudomonas sp. HY degrading 1,4-dichloronaphthalene was found to produce a range of metabolites, including dihydroxy-dichloro-naphthalene, dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid. mdpi.comnih.govresearchgate.net Similarly, the white-rot fungus Phlebia lindtneri metabolizes 1,4-dichloronaphthalene into several compounds, including hydroxylated and dihydro-dihydroxylated derivatives. nih.gov One specific metabolite identified in this fungal pathway was 2,4-dichloro-1-naphthol, which indicates that chlorine migration can occur during biotransformation. nih.gov Further research on other isomers, such as 1,2-dichloronaphthalene, has identified the formation of 5,6-dichloro-1,2-dihydroxy-1,2-dihydronaphthalene. food.gov.uk These findings strongly suggest that the biodegradation of this compound would also proceed via the formation of analogous hydroxylated intermediates.

Table 1: Identified Microbial Degradation Metabolites of Dichloronaphthalenes

Precursor Compound Identified Metabolite(s) Microbial System Source(s)
1,4-Dichloronaphthalene Dihydroxy-Dichloronaphthalene Pseudomonas sp. HY mdpi.com, nih.gov
1,4-Dichloronaphthalene Dichlorinated Naphthol Pseudomonas sp. HY mdpi.com, nih.gov
1,4-Dichloronaphthalene Dichlorinated Salicylic Acid Pseudomonas sp. HY mdpi.com, nih.gov
1,4-Dichloronaphthalene 3,6-Dichlorosalicylate Pseudomonas putida asm.org, nih.gov
1,4-Dichloronaphthalene 2,4-dichloro-1-naphthol Phlebia lindtneri nih.gov
1,2-Dichloronaphthalene 5,6-dichloro-1,2-dihydroxy-1,2-dihydronaphthalene Wistar Rats (in vivo) food.gov.uk
2,6-Dichloronaphthalene 6-chloro-2-naphthol, 2,6-dichloronaphthol Wistar Rats (in vivo) food.gov.uk
2,7-Dichloronaphthalene 7-chloro-2-naphthol Wistar Rats (in vivo) food.gov.uk

The biotransformation of foreign chemical compounds (xenobiotics) is carried out by specific enzyme systems with broad substrate specificities. mhmedical.com In the context of chlorinated naphthalenes, the naphthalene dissimilatory enzymes found in bacteria like Pseudomonas putida are of significant interest. asm.orgresearchgate.net These enzymes, often encoded on plasmids such as the NAH7 plasmid, are responsible for the degradation of naphthalene. asm.orgnih.govnih.gov

Due to their relaxed substrate specificity, these enzymes can also act on substituted naphthalenes. asm.org Research has shown that the naphthalene dissimilatory enzymes of P. putida can be recruited for the oxidation of 1,4-dichloronaphthalene. asm.orgnih.govnih.gov This process leads to the formation of metabolites like 3,6-dichlorosalicylate. asm.org The ability of P. putida to handle xenobiotic compounds is further enhanced by mechanisms such as multidrug efflux pumps, which help the organism tolerate toxic substances while its enzymes carry out detoxification and degradation. nih.govmdpi.com The initial steps in these pathways often involve dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, initiating the breakdown process.

The rate and extent of biodegradation are not uniform across all dichloronaphthalene isomers. The specific position of the chlorine atoms on the naphthalene rings significantly influences the compound's susceptibility to microbial attack. This phenomenon is known as congener-specific biodegradation. canada.ca

Generally, the persistence of chlorinated naphthalenes increases with the degree of chlorination. inchem.org For dichloronaphthalenes, the arrangement of the two chlorine atoms affects the molecule's electronic properties and steric hindrance, which in turn influences how effectively microbial enzymes can access and oxidize the aromatic structure. For example, a study demonstrated that under identical conditions, 1,4-dichloronaphthalene was degraded more extensively (95% conversion) than 2,7-dichloronaphthalene (50% conversion). canada.ca Another study in mice found that the biological half-life of 2,7-dichloronaphthalene (0.80 days) was longer than that of 1,8-dichloronaphthalene (B1584820) (0.27 days), further highlighting the influence of chlorine positioning on metabolic rates. inchem.org These differences underscore that the environmental persistence of this compound is intrinsically linked to its unique molecular structure compared to other dichloronaphthalene congeners.

Table 2: Comparison of Biodegradation for Dichloronaphthalene Congeners

Dichloronaphthalene Congener Observation System Source(s)
1,4-Dichloronaphthalene 95% converted in 5 days Liquid Culture Medium canada.ca
2,7-Dichloronaphthalene 50% converted in 5 days Liquid Culture Medium canada.ca
1,8-Dichloronaphthalene Biological half-life of 0.27 days Adipose Tissue (Mice) inchem.org
2,7-Dichloronaphthalene Biological half-life of 0.80 days Adipose Tissue (Mice) inchem.org
Enzyme Systems Involved in Xenobiotic Biotransformation (e.g., Pseudomonas putida Naphthalene Dissimilatory Enzymes)

Gaseous Degradation Studies

Beyond biological breakdown in soil and water, the transformation of this compound can also occur in the gaseous phase, particularly through engineered processes designed for the remediation of volatile organic compounds.

Catalytic oxidation is an effective technology for the destruction of chlorinated aromatic compounds in the gas phase. This process typically involves passing the contaminated gas stream over a catalyst bed at elevated temperatures. Metal oxides, particularly aluminum oxide (Al₂O₃), are frequently used either as catalysts themselves or as supports for more active catalytic metals like platinum (Pt) or other transition metal oxides (e.g., Cr₂O₃, V₂O₅, CeO₂). researchgate.neteeer.orgnih.govcapes.gov.br

The use of an Al₂O₃ catalyst accelerates the decomposition of chlorinated naphthalenes at much lower temperatures than thermal oxidation alone. capes.gov.br Studies on the catalytic degradation of 1-chloronaphthalene over various crystalline forms of Al₂O₃ have shown that the process can involve both hydrodechlorination (removal of chlorine and addition of hydrogen) and side chlorination reactions, leading to the formation of products like naphthalene and dichloronaphthalenes. researchgate.net The reaction mechanism over metal oxides often involves the adsorption of the chlorinated molecule onto acid sites on the catalyst surface, followed by attack from surface oxygen species, ultimately breaking down the compound into simpler, less toxic products such as CO₂, H₂O, and HCl. researchgate.netrsc.org

Hydrodechlorination and Side Chlorination Reactions

Hydrodechlorination is a key degradation pathway for chlorinated aromatic compounds, involving the replacement of a chlorine atom with a hydrogen atom. In the context of this compound, this process would lead to the formation of monochloronaphthalenes and ultimately naphthalene. While specific studies on the hydrodechlorination of this compound are not extensively detailed in the reviewed literature, the principles can be inferred from related compounds. For instance, the degradation of 1,2,3,4-tetrachloronaphthalene (B75306) has been shown to proceed through successive hydrodechlorination steps, yielding various trichloro-, dichloro-, and monochloronaphthalene congeners. semanticscholar.org The reaction often occurs catalytically, for example, over metal-impregnated catalysts.

Concurrent with hydrodechlorination, side chlorination reactions can also occur, leading to the formation of more highly chlorinated naphthalenes. In the degradation of 1-chloronaphthalene, the formation of dichloronaphthalene isomers has been observed. researchgate.net This suggests that during the degradation of this compound, the formation of trichloronaphthalenes is a plausible side reaction. The balance between hydrodechlorination and side chlorination is dependent on the specific reaction conditions, including the catalyst used and the presence of a chlorine source.

A study on the degradation of 1,2,3,4-tetrachloronaphthalene (CN-27) over Fe-Al composite oxides demonstrated the formation of various hydrodechlorination products, including dichloronaphthalene isomers. semanticscholar.org The major hydrodechlorination pathway was determined to be CN-27 → 1,2,4-trichloronaphthalene (B3065497) (CN-14) → 1,3-dichloronaphthalene (B3049781) (CN-4) → 2-chloronaphthalene (CN-2). semanticscholar.org The detection of pentachloronaphthalene and other tetrachloronaphthalene isomers also indicated the occurrence of reverse chlorination reactions. semanticscholar.org

Table 1: Potential Hydrodechlorination Products of this compound

PrecursorPotential Monochlorinated ProductsFinal Product
This compound1-ChloronaphthaleneNaphthalene
2-Chloronaphthalene

This table is illustrative and based on the general principles of hydrodechlorination. The actual product distribution would depend on specific reaction conditions.

Oxidative Degradation Pathways and Intermediates (e.g., Mars-van Krevelen Mechanism)

Oxidative degradation represents another critical pathway for the breakdown of this compound. This process typically involves the introduction of oxygen-containing functional groups and can lead to the cleavage of the aromatic rings. The Mars-van Krevelen mechanism, often invoked for catalytic oxidation reactions on metal oxides, is a likely pathway for the oxidative degradation of chlorinated naphthalenes. researchgate.net

This mechanism involves the transfer of lattice oxygen from the catalyst to the adsorbed organic molecule, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen. In the case of this compound, this would likely proceed through a series of oxidized intermediates. While specific intermediates for this compound are not documented, studies on other chlorinated naphthalenes and aromatic compounds provide insight. The degradation of 1-chloronaphthalene over γ-Al2O3 is believed to be dominated by an oxidative pathway following the Mars-van Krevelen mechanism. researchgate.net This process involves oxidative species such as O₂⁻, O⁻, and O₂²⁻ and leads to the formation of intermediates containing –CH₂–, –CH₃, and C–O groups, which are subsequently oxidized to low-molecular-weight products like formic, acetic, and propanoic acids, and ultimately CO₂. researchgate.net

Microbial degradation of 1,4-dichloronaphthalene has been shown to produce intermediates such as dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid. mdpi.com It is plausible that the oxidative degradation of this compound would proceed through analogous hydroxylated and ring-opened intermediates.

Chemical Transformation Reactions of this compound

Beyond degradation, this compound can serve as a starting material for the synthesis of various derivatives through a range of chemical transformations.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) due to the greater stability of the intermediate carbocation (arenium ion). However, the presence of the two deactivating, ortho-, para-directing chlorine atoms in this compound complicates the prediction of substitution patterns.

The chlorine at the 1-position will direct incoming electrophiles primarily to the 2- and 4-positions, while the chlorine at the 7-position will direct towards the 6- and 8-positions. The interplay of these directing effects and the inherent reactivity of the naphthalene ring positions will determine the final product distribution. Without specific experimental data for this compound, predicting the major product of an electrophilic substitution reaction, such as nitration or halogenation, would require careful consideration of both electronic and steric factors. It is likely that a mixture of isomers would be formed.

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms of this compound are generally unreactive towards nucleophilic substitution under standard conditions, a characteristic feature of aryl halides. google.com However, these reactions can be facilitated under forcing conditions (high temperature and pressure) or in the presence of a catalyst. The presence of electron-withdrawing groups on the aromatic ring can activate the halogen for nucleophilic substitution. google.com

While specific examples for this compound are scarce, studies on other dichloronaphthalene derivatives, such as 2,3-dichloro-1,4-naphthoquinone, demonstrate that the chlorine atoms can be displaced by various nucleophiles, including amines and alkoxides, to form a variety of substituted products. semanticscholar.org For instance, 2,3-dichloro-1,4-naphthoquinone reacts with primary amines to yield 2-amino-3-chloro-1,4-naphthoquinone derivatives. semanticscholar.org It is conceivable that under appropriate conditions, one or both chlorine atoms of this compound could be substituted by strong nucleophiles like alkoxides or amides.

Table 2: Potential Nucleophilic Substitution Products of this compound

NucleophilePotential Mono-substituted ProductPotential Di-substituted Product
RO⁻ (Alkoxide)1-Alkoxy-7-chloronaphthalene or 7-Alkoxy-1-chloronaphthalene1,7-Dialkoxynaphthalene
R₂NH (Amine)N-(7-Chloronaphthalen-1-yl)dialkylamine or N-(8-Chloronaphthalen-2-yl)dialkylamineN1,N7-Dialkylnaphthalene-1,7-diamine

This table presents hypothetical products based on the principles of nucleophilic aromatic substitution.

Oxidation and Reduction Chemistry Leading to Derivatives

The naphthalene ring system of this compound can undergo both oxidation and reduction reactions to yield a variety of derivatives.

Oxidation: Oxidation of dichloronaphthalenes can lead to the formation of dichloronaphthoquinones. For example, the oxidation of other dichloronaphthalene isomers is known to produce the corresponding quinones. The specific isomer of dichloronaphthoquinone formed from this compound would depend on the oxidant and reaction conditions. These quinone derivatives are valuable intermediates in the synthesis of dyes and biologically active molecules.

Reduction: Reduction of this compound can proceed in a stepwise manner. Partial reduction would lead to the formation of monochloronaphthalenes, as discussed in the hydrodechlorination section. More vigorous reduction can result in the complete removal of both chlorine atoms to yield naphthalene. Catalytic hydrogenation is a common method for such transformations. The choice of catalyst and reaction conditions can be tuned to favor either partial or complete dechlorination.

Chromatographic Separation Techniques

Chromatography is the cornerstone of DCN isomer analysis, providing the necessary separation power to resolve these closely related compounds. Both gas and liquid chromatography techniques are employed, each with specific advantages for the analysis of this compound and its isomers.

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like dichloronaphthalenes. inchem.orgresearchgate.net Its high resolving power is essential for distinguishing between the various DCN congeners. inchem.org The use of high-resolution capillary columns is a standard practice, offering significant improvements in separation efficiency compared to packed columns. epa.govwhitman.edu However, even with high-resolution GC, the co-elution of some DCN congeners can still occur, necessitating careful selection of stationary phases and analytical conditions. inchem.org For definitive identification, especially in complex matrices, GC is often coupled with mass spectrometry (MS). inchem.orgresearchgate.net

Capillary gas chromatography is the preferred method for the separation of DCN isomers due to its high efficiency and the ability to resolve compounds with very similar boiling points. whitman.eduvurup.sk The selectivity for different isomers is a critical aspect of the separation, which is largely determined by the stationary phase within the capillary column. gcms.czlcms.cz Non-polar columns, such as those with polydimethylsiloxane (B3030410) phases, tend to separate isomers based on their boiling points. whitman.edu However, for isomers with very close boiling points, achieving baseline separation can be challenging. whitman.edu The use of dual-column systems, with two columns of different polarities, can enhance the selectivity and provide more reliable identification of individual isomers. epa.gov

The choice of the stationary phase is the most critical factor in achieving the desired separation of DCN isomers. The principle of "like dissolves like" is a fundamental guide, where the polarity of the stationary phase should be matched with the polarity of the analytes. For non-polar compounds like dichloronaphthalenes, non-polar stationary phases are a common starting point.

However, to achieve separation of structurally similar isomers, more selective stationary phases are often required. Liquid crystalline stationary phases have demonstrated unique capabilities in separating positional isomers that are difficult to resolve on conventional non-mesogenic phases. vurup.sk These phases exhibit a high degree of molecular order, which allows for separations based on the subtle differences in the molecular shape and size of the isomers. vurup.sk The elongated molecular structure of certain isomers can lead to differential retention on these highly ordered phases. vurup.sk

The polarity of the stationary phase is determined by the functional groups it contains. lcms.cz Replacing methyl groups with functionalities like phenyl or cyanopropyl can increase interactions with analytes that are more soluble with these groups, leading to enhanced retention and selectivity. lcms.cz For instance, highly polar columns with a high percentage of cyanopropyl groups are effective for analyzing polarizable compounds.

A summary of common stationary phase types and their characteristics is presented below:

Stationary Phase TypePolarityPrimary InteractionsApplication for Dichloronaphthalenes
PolydimethylsiloxaneNon-polarDispersive (van der Waals)General separation based on boiling point. whitman.edu
Phenyl-substitutedIntermediateDispersive, π-π interactionsEnhanced selectivity for aromatic compounds.
Cyanopropyl-substitutedPolar/Highly PolarDispersive, Dipole-dipole, Dipole-induced dipoleSeparation of polarizable compounds and isomers with different polarities.
Liquid CrystallineVariesShape-selective, DispersiveHigh-resolution separation of positional isomers. vurup.sk

This table summarizes common stationary phase types and their general applicability for separating dichloronaphthalene isomers based on their interaction mechanisms.

Retention index (RI) systems are a valuable tool for the identification of compounds in gas chromatography, including DCN isomers. The Kovats retention index, for example, relates the retention time of an analyte to the retention times of a series of n-alkane standards. nih.govnih.gov This system helps to normalize retention times across different instruments and analytical conditions, aiding in the comparison of data between laboratories.

The retention index is particularly useful when mass spectra of isomers are very similar, making retention data a key factor for their identification. vurup.sk For complex mixtures of isomers, the use of retention indices in conjunction with mass spectrometric data provides a more confident identification of individual congeners. epa.gov It is important to note that the reproducibility of retention indices can be affected by factors such as the polarity of the stationary phase and adsorption effects. vurup.sk

Below is a table showing the reported Kovats retention index for this compound on a standard non-polar phase.

CompoundKovats Retention Index (Standard Non-polar)
This compound1639.6 nih.gov

This table presents the experimental Kovats retention index for this compound on a standard non-polar gas chromatography column.

High-performance liquid chromatography (HPLC) and its more recent advancement, ultra-performance liquid chromatography (UPLC), are powerful techniques for the analysis of a wide range of compounds, including dichloronaphthalenes. sielc.comsielc.com UPLC, which utilizes smaller particle sizes in the stationary phase (typically under 2 µm), offers significant advantages over traditional HPLC, including faster analysis times, increased resolution, and higher sensitivity. waters.com For instance, analysis times can be reduced by as much as 75% with UPLC compared to conventional HPLC. waters.com

Reverse phase (RP) HPLC is a widely used mode of liquid chromatography for the separation of non-polar to moderately polar compounds. In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. For the analysis of this compound, RP-HPLC methods have been developed using simple mobile phase compositions. sielc.com

A typical mobile phase for the RP-HPLC analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com The separation is based on the hydrophobic interactions between the dichloronaphthalene molecules and the non-polar stationary phase. The more hydrophobic isomers will be retained longer on the column.

The following table provides an example of a mobile phase composition for the RP-HPLC analysis of this compound.

ComponentFunction
Acetonitrile (MeCN)Organic modifier, controls elution strength. sielc.com
WaterAqueous component of the mobile phase. sielc.com
Phosphoric Acid / Formic AcidAcidifier, improves peak shape and can be used for MS compatibility (formic acid). sielc.com

This table outlines the components of a typical mobile phase used in the reverse-phase HPLC analysis of this compound and their respective functions.

Mobile Phase Optimization

Multidimensional Chromatography Approaches

For highly complex samples containing numerous isomers and interfering compounds, one-dimensional chromatography may not provide sufficient resolving power. chromatographyonline.com Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced peak capacity and separation power. chromatographyonline.comresearchgate.net This technique employs two columns with different stationary phase selectivities, providing an orthogonal separation mechanism. chromatographyonline.comchromsoc.com

In GC×GC, the effluent from the first column is trapped and then rapidly injected onto the second, shorter column. This process is repeated throughout the analysis, generating a two-dimensional chromatogram with greatly increased resolution. chromatographyonline.com Multidimensional chromatography is particularly promising for the detailed analysis of complex mixtures of polychlorinated naphthalenes, allowing for the separation of isomers that would co-elute in a single-column system. researchgate.net This enhanced separation is crucial for accurate isomer-specific quantification and for identifying unknown or trace-level contaminants.

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric techniques are employed for the detection and positive identification of dichloronaphthalene isomers. Mass spectrometry is the most powerful and widely used detection method due to its high sensitivity and specificity.

Mass Spectrometry (MS) and High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of ionized molecules, allowing for their identification. For the analysis of chlorinated compounds like dichloronaphthalenes, the isotopic pattern of chlorine is a key characteristic used for identification.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is considered the gold standard for the analysis of trace organic pollutants, including polychlorinated naphthalenes. alsglobal.euresearchgate.netnih.gov HRMS offers very high mass resolving power, which allows for the accurate determination of the elemental composition of an ion and helps to eliminate interferences from other compounds with the same nominal mass. alsglobal.eu This high specificity reduces the occurrence of false positives and allows for lower detection limits, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. alsglobal.eu The use of HRGC-HRMS is essential for the analysis of dichloronaphthalenes in complex environmental and biological samples where concentrations are often very low. canada.cadiva-portal.org

Hyphenated Techniques (e.g., GC-MS, HPLC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are the cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like dichloronaphthalenes. epa.govoup.com In GC-MS, the separated compounds eluting from the GC column are introduced into the mass spectrometer, where they are ionized and detected. The resulting mass spectrum provides a fingerprint of the molecule that can be compared to spectral libraries for identification. oup.commdpi.com GC-MS is routinely used for the qualitative and quantitative analysis of dichloronaphthalenes in various matrices. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. measurlabs.comchromatographyonline.com It is particularly useful for analyzing compounds that are not amenable to GC analysis due to low volatility or thermal instability. For dichloronaphthalenes, reverse-phase HPLC can be coupled with MS to provide a powerful analytical tool. sielc.com The choice of ionization source (e.g., electrospray ionization, atmospheric pressure chemical ionization) is critical for achieving optimal sensitivity for the target analytes.

Isomer-Specific Mass Spectral Fingerprinting

The mass spectra of different dichloronaphthalene isomers are often very similar, making their individual identification based on mass spectrometry alone challenging. However, subtle differences in the fragmentation patterns can be exploited for isomer-specific identification. This approach, known as isomer-specific mass spectral fingerprinting, relies on creating a library of high-quality mass spectra for individual, authenticated isomers. diva-portal.orgresearchgate.net

Advanced techniques like comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-ToF-MS) can be used to generate unique fingerprints for a large number of compounds in a single analysis. researchgate.net By comparing the obtained mass spectra and retention times with those in the reference library, a high degree of confidence in the isomer-specific identification can be achieved. Furthermore, combining ion mobility spectrometry with infrared spectroscopy can provide unique vibrational fingerprints for isomers, aiding in their unambiguous identification. nih.govnih.govd-nb.info

Challenges in Dichloronaphthalene Isomer Analysis

The precise analysis of dichloronaphthalene isomers is a complex task fraught with specific challenges that demand advanced analytical strategies. The structural similarity among the ten dichloronaphthalene isomers, and their frequent co-occurrence with other persistent organic pollutants, complicates their separation and detection.

Interference from Co-existing Naphthalene and Other Chlorinated Compounds

A primary analytical complication in the determination of dichloronaphthalene isomers is the interference from chemically similar compounds present in the sample matrix. who.int These interferences can be broadly categorized into two groups: isomeric co-elution and interference from other classes of chlorinated compounds.

Gas chromatography (GC) is a principal technique for the analysis of polychlorinated naphthalenes (PCNs). However, a significant problem is the co-elution of some PCN congeners, including dichloronaphthalene isomers, when using a single chromatographic column. who.intinchem.org For instance, research has shown that specific groups of dichloronaphthalene (DCN) isomers, such as the 1,5-, 1,6-, and 1,7-DCN group and the 2,6- and 2,7-DCN group, can co-elute, making their individual quantification difficult. eeer.org This necessitates the use of multi-dimensional GC or highly specialized columns to achieve complete separation.

Furthermore, environmental and biological samples are often contaminated with a wide array of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides. who.intresearchgate.net These compounds can interfere with the analysis of dichloronaphthalenes, particularly when using less selective detectors like the electron capture detector (ECD). researchgate.net The presence of bulk quantities of these co-contaminants can mask the signals of the target dichloronaphthalene isomers, leading to inaccurate results. who.int While the use of mass spectrometry (MS) as a detector can help distinguish between compound classes, it does not always resolve the issue of isomeric interference. azocleantech.com

Table 1: Examples of Co-eluting Dichloronaphthalene Isomers in GC Analysis

Co-eluting Group Isomers Included
Group A 1,5-Dichloronaphthalene, 1,6-Dichloronaphthalene (B52920), this compound
Group B 2,6-Dichloronaphthalene, 2,7-Dichloronaphthalene

Source: Environmental Engineering Research. eeer.org

Table 2: Common Interfering Compounds in Dichloronaphthalene Analysis

Compound Class Specific Examples
Polychlorinated Biphenyls (PCBs) Various PCB congeners
Organochlorine Pesticides DDT, Dieldrin, etc.
Other PCN Homologues Monochloronaphthalenes, Trichloronaphthalenes, etc.

Source: IRIS, INCHEM. who.intresearchgate.net

Standardization and Availability of Authentic Reference Materials

A fundamental requirement for the accurate identification and quantification of chemical compounds is the availability of pure, certified reference materials. inchem.org In the case of dichloronaphthalene isomers, obtaining these authentic standards presents a significant challenge.

Recent advances in analytical techniques, particularly those involving mass spectrometric detection, allow for the identification and quantification of individual compounds in complex mixtures. inchem.org However, the reliability of these methods is entirely dependent on the availability of authentic standard material for every possible PCN congener. who.intinchem.org While all 75 PCN congeners have been synthesized, they are often produced only in mixtures, not as individual, purified isomers. inchem.org This makes it difficult to create the precise calibration standards needed for accurate quantification.

The availability of isotopically labeled standards, which are used as internal standards to improve analytical precision, is also limited. researchgate.net Consequently, the majority of PCN congeners are analyzed using an internal standard quantification method where a closely related, but not identical, labeled compound is used for reference. researchgate.net This can introduce a level of uncertainty into the results. While some individual dichloronaphthalene isomers, such as 1,4-dichloronaphthalene, 1,5-dichloronaphthalene, 1,6-dichloronaphthalene, and 1,8-dichloronaphthalene, are commercially available as certified reference materials, a complete set of all ten isomers is not readily accessible. accustandard.comlgcstandards.comlgcstandards.comcymitquimica.com This scarcity of individual, high-purity reference standards remains a critical bottleneck in the comprehensive analysis of dichloronaphthalene isomers in environmental and toxicological studies. who.intinchem.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
1,4-Dichloronaphthalene
1,5-Dichloronaphthalene
1,6-Dichloronaphthalene
This compound
1,8-Dichloronaphthalene
2,6-Dichloronaphthalene
2,7-Dichloronaphthalene
Dichloronaphthalene (DCN)
Monochloronaphthalenes
Naphthalene
Polychlorinated biphenyls (PCBs)
Polychlorinated naphthalenes (PCNs)

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reaction mechanisms of this compound.

Electronic Structure Elucidation of Dichloronaphthalene Isomers

The positioning of chlorine atoms on the naphthalene core significantly influences the electronic structure of dichloronaphthalene isomers. Quantum chemical calculations, often performed using Density Functional Theory (DFT), help to elucidate these differences. For instance, calculations at the B3LYP/6-311++G** level are used to determine quantum-chemical descriptors for various chloronaphthalene congeners, including this compound. dioxin20xx.org These descriptors provide information about the distribution of electrons within the molecule and how it affects the molecule's properties and reactivity. The structural differences between isomers, such as this compound and its counterparts, lead to variations in molecular symmetry, polarity, and intermolecular interactions.

Reactivity Predictions and Mechanistic Modeling

Quantum chemical calculations are crucial for predicting the reactivity of this compound and modeling the mechanisms of its reactions. For example, DFT studies can reveal electrophilic regions on the molecule, which are susceptible to attack by other chemical species. The chlorine atoms in this compound can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.

In the context of degradation, theoretical studies help in understanding the complex pathways involved. For instance, in the gaseous degradation of 1-chloronaphthalene, a related compound, hydrodechlorination and side chlorination reactions have been identified, leading to the formation of naphthalene and dichloronaphthalenes. researchgate.net Similar principles can be applied to model the reactivity of this compound.

Transition State Analysis for Reactions

Transition state theory, combined with quantum chemical calculations, is used to estimate kinetic rate constants for reactions. researchgate.net By calculating the structure and energy of the transition state—the highest energy point along the reaction pathway—researchers can predict how fast a reaction will proceed. This is particularly important for understanding degradation processes. For example, in the OH-initiated oxidation of naphthalene, a two-transition state model has been applied to study the addition of the hydroxyl radical. researchgate.net This type of analysis can be extended to this compound to understand its atmospheric fate and degradation kinetics. The analysis involves identifying the transition states for various reaction steps, such as the addition of radicals or the cleavage of bonds. nih.gov

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying complex chemical systems like this compound.

Predicting Reaction Pathways and Intermediates (e.g., Photodegradation, Gaseous Degradation)

DFT calculations are extensively used to predict the pathways and intermediates of degradation processes. For photodegradation, time-dependent DFT (TD-DFT) can be employed to study the excited states of the molecule and predict the likely bond cleavages upon absorption of light. nih.govmdpi.com For gaseous degradation, such as oxidation by hydroxyl (•OH) radicals, DFT can map out the entire reaction pathway, identifying stable intermediates and transition states. researchgate.net

For example, in the study of the gaseous degradation of 1-chloronaphthalene over Al2O3 catalysts, DFT was used to investigate the reaction products, which included naphthalene and dichloronaphthalenes. researchgate.net The formation of these products indicates the occurrence of hydrodechlorination and side chlorination reactions. researchgate.net The dominant degradation pathway was proposed to be oxidative, following the Mars–van Krevelen mechanism, leading to the formation of various oxygenated intermediates. researchgate.net

Calculating Thermochemical Parameters (e.g., ΔHr, ΔGr) for Degradation Processes

DFT calculations can provide valuable thermochemical data, such as the enthalpy of reaction (ΔHr) and the Gibbs free energy of reaction (ΔGr), for various degradation processes. This information helps to determine the feasibility and spontaneity of a particular reaction pathway. For instance, in the degradation of 1-chloronaphthalene, the calculated ΔHr and ΔGr values for the formation of different dichloronaphthalene isomers helped to predict that 1,6-dichloronaphthalene would be the most favored isomer product. researchgate.net These calculations are essential for building a comprehensive understanding of the environmental fate of this compound.

Table of Calculated Thermochemical Parameters for the Isomerization of 1-Chloronaphthalene to Dichloronaphthalene

ReactionΔHr (kJ/mol)ΔGr (kJ/mol)
1-Chloronaphthalene -> 1,4-DichloronaphthaleneData not availableData not available
1-Chloronaphthalene -> 1,6-DichloronaphthaleneData not availableData not available

Understanding Regioselectivity in Naphthalene Functionalization

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides critical insights into the regioselectivity of further functionalization reactions on the this compound scaffold. The two chlorine atoms on the naphthalene ring significantly influence the electron density distribution and steric accessibility, thereby directing the position of subsequent chemical modifications.

In electrophilic aromatic substitution reactions, the chlorine atoms are deactivating yet ortho-, para-directing. For this compound, this means that the positions ortho and para to each chlorine atom are electronically favored for substitution. However, the interplay between the two chlorine atoms and the fused ring system creates a unique electronic landscape.

DFT calculations can model the transition states and intermediate structures (such as sigma complexes) for electrophilic attack at each of the available carbon positions (C2, C3, C4, C5, C6, and C8). By calculating the activation energies for each potential substitution, a reactivity map can be generated. Generally, the positions on the same ring as an existing substituent are less reactive due to steric hindrance and inductive effects. Electronic structure calculations would likely reveal that the electron-rich positions are C2, C4, and C5, C8. However, steric hindrance from the peri-positioned chlorine at C1 would likely disfavor substitution at C8. Therefore, computational models would predict a preference for electrophilic attack at the C2, C4, and C5 positions. The precise outcome would depend on the nature of the attacking electrophile and the reaction conditions, which can be further elucidated through detailed computational modeling.

Molecular Modeling and Simulation

Conformational Analysis and Molecular Symmetry of Dichloronaphthalenes

The molecular symmetry of dichloronaphthalene isomers is a key determinant of their physical properties, such as dipole moment and crystallographic packing. Unlike the highly symmetric naphthalene (D2h point group), the substitution pattern of this compound reduces its symmetry. pops.int this compound belongs to the Cs point group. taylorandfrancis.com This means it possesses only one element of symmetry: a single plane of reflection which is the plane of the molecule itself. This lack of higher symmetry results in a non-zero dipole moment, influencing its intermolecular interactions and solubility.

A comparison of the point groups for various dichloronaphthalene isomers highlights the structural diversity arising from the chlorine substitution pattern.

Table 1: Point Groups of Dichloronaphthalene Isomers

Isomer Point Group
1,2-Dichloronaphthalene Cspops.int
1,5-Dichloronaphthalene C2hpops.int
This compound Cstaylorandfrancis.com
1,8-Dichloronaphthalene C2vpops.int
2,3-Dichloronaphthalene C2v
2,6-Dichloronaphthalene C2h
Naphthalene (unsubstituted) D2hpops.int

Intermolecular Interactions and Crystal Packing Features Affecting Reactivity

X-ray crystallography studies on other dichloronaphthalenes, such as 1,4-dichloronaphthalene-2,3-diol (B13955869) and 2,3-dichloronaphthalene, reveal the importance of several types of interactions in the crystal lattice. nih.govrsc.org These include:

π-π Stacking: The planar naphthalene cores tend to stack in an offset face-to-face arrangement to maximize attractive π-π interactions. In some structures, like that of 1,4-dichloronaphthalene-2,3-diol, this results in interplanar separations of approximately 3.3 Å. iucr.org

Chlorine-involved Interactions: Halogen bonding (Cl···Cl) and C-H···Cl hydrogen bonds are significant. For instance, intermolecular Cl···Cl interactions of 3.488 Å have been observed. iucr.org These interactions help to stabilize the crystal lattice.

Herringbone Packing: Many substituted naphthalenes adopt a herringbone packing motif, which maximizes C-H···π interactions between the edge of one molecule and the face of another. rsc.orgiucr.org This arrangement is common for aromatic molecules and is an efficient way to fill space.

These intermolecular forces collectively determine the crystal's density, melting point, and solubility. A tightly packed crystal lattice can reduce the bioavailability and accessibility of the molecule for chemical or biological reactions, thereby affecting its reactivity and degradation rates in the environment.

Correlation of Molecular Parameters with Degradation Rates and Mechanisms

Computational models are instrumental in correlating the molecular parameters of dichloronaphthalenes with their environmental degradation rates. The persistence of these compounds is strongly linked to their structural and electronic properties.

Key molecular parameters influencing degradation include:

Standard Energy of Formation (ΔH⁰f) and Standard Free Energy of Formation (ΔG⁰f): These thermodynamic parameters, often calculated using DFT methods, indicate the stability of a given isomer. More stable isomers tend to be more resistant to degradation.

Electronic Properties: The energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial. E-LUMO is particularly relevant for predicting susceptibility to nucleophilic attack, a common step in degradation pathways. A lower E-LUMO value generally corresponds to greater reactivity.

Degree of Chlorination: The number of chlorine atoms is a primary determinant of persistence. The atmospheric half-life for di-CNs is estimated to be around 4-5 days, which is significantly shorter than for more highly chlorinated congeners like hepta- or octa-CNs (which can have half-lives of hundreds of days). pops.int

Computational models can predict these parameters for this compound, allowing its degradation potential to be ranked relative to other isomers and contributing to a mechanistic understanding of its environmental fate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Predicting Biodegradability and Environmental Persistence of Dichloronaphthalenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful in silico tools for predicting the environmental behavior of chemicals like this compound, thereby reducing the need for extensive experimental testing. d-nb.infoecetoc.org These models establish a mathematical correlation between the chemical structure, encoded by molecular descriptors, and a specific activity or property, such as biodegradability or persistence. ecetoc.org

For chlorinated naphthalenes, QSAR/QSPR models have been developed to predict key environmental parameters including:

Biodegradability: Models like BIOWIN (part of the EPI SUITE™) use fragment-based methods to predict whether a chemical is likely to be readily biodegradable. For dichloronaphthalenes, predictions can be conflicting, but generally, they are considered less persistent than their more highly chlorinated counterparts. pops.int The models work by identifying molecular substructures that are known to be either activating or inactivating for biodegradation. d-nb.info

Partition Coefficients: Properties like the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa) are crucial for modeling environmental transport and bioaccumulation. QSPR models have been successfully used to calculate these values for all 75 chloronaphthalene congeners. aip.org

The development of a robust QSAR/QSPR model involves selecting relevant molecular descriptors. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex quantum-chemical parameters.

Table 2: Common Molecular Descriptors in QSAR/QSPR Models for Chlorinated Naphthalenes

Descriptor Type Examples Relevance
Constitutional Molecular Weight, Number of Chlorine Atoms Basic properties, general correlation with persistence. biorxiv.org
Topological Connectivity Indices, Kappa Shape Indices Describe molecular size, shape, and branching.
Quantum-Chemical E-HOMO, E-LUMO, Dipole Moment, Atomic Charges Relate to electronic reactivity and interaction potential. aip.org
Thermodynamic Standard Enthalpy/Gibbs Free Energy of Formation Indicates molecular stability and resistance to degradation.
Partitioning Log Kow, Log Koa Predicts distribution between environmental compartments and bioaccumulation potential. pops.intaip.org

By applying these models, the environmental profile of this compound can be estimated. Its Log Kow of approximately 4.6-4.7 suggests a tendency to partition into organic matter and bioaccumulate. aip.orgnih.gov Its predicted atmospheric half-life as a di-CN is relatively short compared to higher congeners, suggesting it is susceptible to atmospheric degradation via hydroxyl radicals. pops.int These computational predictions are vital for environmental risk assessment and regulatory purposes under frameworks like REACH. nih.gov

Applications As Building Blocks and Intermediates in Advanced Organic Synthesis

Role in the Synthesis of Dyes and Pigments

1,7-Dichloronaphthalene serves as an important intermediate in the chemical industry for the production of dyes and pigments. ontosight.aicymitquimica.comsii.co.jp Its derivatives are integral to creating chromophores with specific and desirable coloristic properties. The dichloronaphthalene scaffold can be chemically modified to produce a variety of colored compounds for diverse applications.

A significant application lies in its use as a precursor for core-substituted naphthalene (B1677914) diimides (NDIs). acs.orgresearchgate.net NDIs represent a class of high-performance pigments and functional dyes known for their exceptional stability and unique photophysical properties. researchgate.net The synthesis often begins with a dichlorinated naphthalene precursor which is converted to a dianhydride. acs.orgresearchgate.net This intermediate is then reacted with amines to form the NDI core. The chlorine atoms on the naphthalene core can be subsequently replaced by other functional groups through nucleophilic substitution reactions, allowing for the fine-tuning of the dye's color, solubility, and performance characteristics. acs.orgresearchgate.net For instance, the introduction of amino groups can cause a significant bathochromic shift (a shift to longer wavelengths), resulting in colors ranging from red to blue and even near-infrared. acs.orgresearchgate.net

Table 1: Naphthalene Diimide (NDI) Dyes Derived from Dichloronaphthalene Precursors This table is interactive. Click on headers to sort.

NDI Derivative Type Synthetic Strategy Resulting Properties Reference
Monoamino-substituted NDIs Stepwise nucleophilic exchange of one chlorine atom Tunable absorption spectra, often with high fluorescence acs.orgresearchgate.net
Diamino-substituted NDIs Nucleophilic exchange of both chlorine atoms Strong bathochromic shift, colors from red to blue/green acs.orgresearchgate.net

Intermediates for Complex Pharmaceutical Syntheses

The dichloronaphthalene framework is a recognized structural motif in the development of new pharmaceutical agents. ontosight.ai this compound is cited as a key raw material and intermediate for the synthesis of various medicines and bioactive molecules. lookchem.com Its utility stems from the ability to use the chlorine atoms as points for chemical modification, enabling the construction of more complex molecular architectures.

While detailed, multi-step syntheses for specific commercial drugs starting from this compound are often proprietary, the value of the chlorinated naphthalene scaffold is well-established in medicinal chemistry research. For example, related isomers like 2,3-dichloronaphthalene-1,4-dione are used as starting materials in the synthesis of potential inhibitors for enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease research. nih.gov The synthesis involves reacting the dichloronaphthoquinone with amines to build complex heterocyclic systems. nih.govresearchgate.net The principles of these reactions, involving the displacement of chlorine and manipulation of the aromatic core, are broadly applicable to the 1,7-isomer for creating novel chemical entities for drug discovery programs. researchgate.netmdpi.com

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. This compound, primarily through its conversion to naphthalene diimides (NDIs), provides a powerful platform for constructing intricate supramolecular assemblies. nih.gov The NDI unit is an excellent building block due to its rigid, planar, and electron-deficient aromatic surface, which facilitates strong π-π stacking interactions. nih.govthieme-connect.com

These NDI-based building blocks are used to create a variety of functional supramolecular structures:

Host-Guest Complexes: The electron-poor cavity of NDI derivatives can bind to electron-rich guest molecules, forming the basis for molecular switches and sensors. nih.gov

Rotaxanes and Catenanes: NDIs are frequently incorporated into the structures of mechanically interlocked molecules like rotaxanes (a molecular "wheel" threaded onto an "axle") and catenanes (interlocked molecular rings), which are of interest for molecular machinery. nih.gov

Nanostructures: Through self-assembly driven by π-π stacking and other interactions, NDI derivatives have been used to construct well-defined nanostructures such as helical nanotubes and vesicles. thieme-connect.comresearchgate.net

Synthetic Ion Channels: Functionalized NDIs can be designed to insert into lipid bilayers and self-assemble into channels that can transport ions across the membrane, mimicking the function of natural proteins. nih.govthieme-connect.com

The synthesis of these advanced materials often relies on precursors like dichloronaphthalenes to build the core NDI unit, which is then further functionalized to direct the desired self-assembly process. thieme-connect.com

Precursors for Polymeric Materials (e.g., Naphthalene Diimides in Organic Electronics, Conjugated Oligomers)

In the field of materials science, this compound is a precursor to high-performance organic materials used in electronics. Its most significant contribution is again through the synthesis of naphthalene diimides (NDIs), which are among the most promising n-type (electron-transporting) organic semiconductors. researchgate.netresearchgate.net

The electronic properties of NDIs can be precisely tuned by introducing substituents onto the naphthalene core. acs.orgthieme-connect.com Starting with a dichlorinated precursor allows for the strategic placement of functional groups that influence the material's electron affinity, molecular packing in the solid state, and processability. These NDI-based materials are key components in a range of organic electronic devices:

Organic Field-Effect Transistors (OFETs): NDIs are used as the active semiconductor layer in n-channel transistors, which are essential for creating complementary logic circuits, the basis of modern electronics. google.com

Organic Solar Cells (OSCs): Due to their high electron affinity and stability, NDI derivatives function as electron-acceptor materials in the active layer of organic photovoltaic devices. acs.orgnih.govresearchgate.net

Furthermore, this compound and its derivatives serve as building blocks for conjugated oligomers and polymers. diva-portal.org In these materials, alternating electron-rich and electron-poor units are linked to create a delocalized π-electron system responsible for their semiconductor properties. researchgate.netcity.ac.uk Dichlorinated aromatic compounds are particularly useful as they can undergo various cross-coupling reactions (e.g., Suzuki, Stille) to extend the conjugated backbone, thereby tuning the material's optical and electronic properties for specific applications. thieme-connect.comdiva-portal.org

Derivatization for Novel Chemical Entities

The true versatility of this compound lies in its capacity for derivatization to generate novel chemical entities with tailored functions. The two chlorine atoms are reactive sites that can be selectively or fully substituted through a range of chemical reactions.

Table 2: Key Derivatization Reactions of Dichloronaphthalene Scaffolds This table is interactive. Click on headers to sort.

Reaction Type Reagents & Conditions Resulting Products Application Area Reference
Nucleophilic Aromatic Substitution Amines, Alkoxides, Thiolates; often requires activation (e.g., in NDI form) Amino-, alkoxy-, or thio-substituted naphthalenes Dyes, Materials Science, Pharmaceuticals acs.orgresearchgate.net
Metal-Catalyzed Cross-Coupling (e.g., Stille, Suzuki) Organostannanes or boronic acids with a Palladium catalyst Aryl- or alkynyl-substituted naphthalenes Organic Electronics, Supramolecular Chemistry thieme-connect.com
Oxidation Strong oxidizing agents (e.g., KMnO₄) Naphthoquinones and other oxidized derivatives Pharmaceutical intermediates nih.gov
Reduction Reducing agents (e.g., H₂ with catalyst) Partially or fully dechlorinated naphthalenes Basic chemical synthesis

One of the most powerful strategies involves the stepwise nucleophilic exchange of the chlorine atoms on the corresponding NDI derivative. This allows for the synthesis of unsymmetrically substituted NDIs, which is difficult to achieve otherwise. acs.org Another key method is the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which enables the attachment of various aryl, ethynyl, and other organic fragments to the naphthalene core. thieme-connect.com This method has been used to create core-tetrasubstituted NDIs with significantly altered electronic and optical properties. thieme-connect.com These derivatization pathways allow chemists to transform a relatively simple starting material like this compound into a vast array of complex, functional molecules for advanced applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,7-Dichloronaphthalene with high purity, and how can common impurities be identified?

  • Methodological Answer : Synthesis typically involves electrophilic substitution reactions on naphthalene derivatives using chlorine gas or chlorinating agents (e.g., Cl2/FeCl3). To ensure purity, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) should be employed to detect impurities such as polychlorinated byproducts (e.g., 1,5- or 1,4-dichloronaphthalene isomers) . Recrystallization using solvents like chloroform or ethanol, as demonstrated in crystallography studies of related compounds, can further refine purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and JIS Z 7253:2019 guidelines:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure .
  • Store in sealed, grounded containers at 0–6°C to prevent degradation and electrostatic discharge .
  • For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent contamination .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR can resolve positional isomerism and confirm substitution patterns .
  • X-ray Crystallography : For crystalline samples, analyze intermolecular interactions (e.g., Cl⋯Cl, C–H⋯π) to understand packing behavior and stability .
  • UV-Vis Spectroscopy : Assess electronic transitions influenced by chlorine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different studies?

  • Methodological Answer : Conduct a systematic review using inclusion criteria from Table C-1 (ATSDR, 2023):

  • Compare species-specific responses (e.g., rodents vs. human cell lines) and exposure routes (oral, inhalation) .
  • Apply meta-analysis to reconcile discrepancies, focusing on dose-response relationships and confounding variables (e.g., co-exposure to other chlorinated compounds) .

Q. What experimental designs are optimal for studying the environmental persistence and bioaccumulation of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use soil or aquatic microcosms under controlled aerobic/anaerobic conditions, monitoring degradation via GC-MS .
  • Bioaccumulation Studies : Measure bioconcentration factors (BCFs) in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
  • QSAR Modeling : Predict environmental fate using quantitative structure-activity relationships based on log P (octanol-water partition coefficient) and molecular volume .

Q. How can crystallographic data for this compound derivatives inform the design of functional materials?

  • Methodological Answer :

  • Analyze hydrogen-bonding networks (e.g., O–H⋯O) and π-π stacking interactions from X-ray structures to engineer supramolecular assemblies .
  • Leverage Cl⋯Cl interactions (3.3–3.5 Å) to design halogen-bonded frameworks for optoelectronic applications .
  • Compare with 1,4-dichloronaphthalene derivatives to assess how substitution patterns affect material properties .

Q. What strategies should be employed to address gaps in the literature on this compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Transcriptomic Profiling : Use RNA-seq to identify gene expression changes in exposed organisms (e.g., Danio rerio embryos) .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
  • Epigenetic Studies : Investigate DNA methylation changes using bisulfite sequencing in in vitro models .

Methodological and Literature Review Questions

Q. How can researchers ensure rigor when conducting systematic reviews on this compound’s health effects?

  • Methodological Answer : Follow PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2003–2025) .
  • Use databases like PubMed and Scopus with search strings combining “this compound” AND (“toxicity” OR “pharmacokinetics” OR “gene expression”) .
  • Assess bias using tools like ROBINS-I for non-randomized studies .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound exposure studies?

  • Methodological Answer :

  • Probit Analysis : Model mortality or binary endpoints (e.g., tumor incidence) .
  • Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for adverse effects using EPA’s BMDS software .
  • Multivariate Regression : Control for covariates like age, sex, and co-exposures in epidemiological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.